molecular formula C22H26FN5O4 B14792197 tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate

tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B14792197
M. Wt: 443.5 g/mol
InChI Key: TUTFPOQKWXBIHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

Tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include osmium tetroxide for dihydroxylation and mesylation agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its potential therapeutic effects in various medical conditions.

Properties

Molecular Formula

C22H26FN5O4

Molecular Weight

443.5 g/mol

IUPAC Name

tert-butyl 4-[[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C22H26FN5O4/c1-21(2,3)32-20(30)26-10-8-22(31,9-11-26)13-27-14-24-18-17(19(27)29)12-25-28(18)16-6-4-15(23)5-7-16/h4-7,12,14,31H,8-11,13H2,1-3H3

InChI Key

TUTFPOQKWXBIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O

Origin of Product

United States

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